molecular formula C16H12N4 B11855985 2-Phenylpyrazolo[1,5-C]quinazolin-5-amine

2-Phenylpyrazolo[1,5-C]quinazolin-5-amine

Cat. No.: B11855985
M. Wt: 260.29 g/mol
InChI Key: WCINJLOQJHXJFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylpyrazolo[1,5-C]quinazolin-5-amine is a chemical scaffold of significant interest in medicinal chemistry research, particularly in the development of receptor antagonists. This compound belongs to the pyrazoloquinazoline class of heterocycles, which are known to interact with key biological targets. Structural analogs of this compound have been investigated as potent and selective antagonists for adenosine receptor subtypes . The adenosine receptor family plays a critical role in numerous physiological processes, including the modulation of neuroinflammation, cerebral ischemia, and immune responses, making them attractive targets for therapeutic research . The core pyrazoloquinazoline structure is also recognized as a valuable scaffold in other research areas, with related derivatives being explored for their potential anti-inflammatory properties through interaction with kinase signaling pathways . Researchers value this compound for its tricyclic structure, which can be optimized to improve affinity and selectivity for specific targets. This product is intended for research purposes only, strictly within laboratory settings. It is not intended for diagnostic or personal use. Handle with care following appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H12N4

Molecular Weight

260.29 g/mol

IUPAC Name

2-phenylpyrazolo[1,5-c]quinazolin-5-amine

InChI

InChI=1S/C16H12N4/c17-16-18-13-9-5-4-8-12(13)15-10-14(19-20(15)16)11-6-2-1-3-7-11/h1-10H,(H2,17,18)

InChI Key

WCINJLOQJHXJFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=C2)C4=CC=CC=C4N=C3N

Origin of Product

United States

Synthetic Methodologies for Pyrazolo 1,5 C Quinazoline Derivatives

Classical and Established Synthetic Routes

Traditional methods for the synthesis of pyrazolo[1,5-c]quinazolines have laid the groundwork for the construction of this heterocyclic system. These routes often involve condensation and cyclization reactions, relying on the inherent reactivity of strategically functionalized precursors.

Condensation Reactions of Pyrazoles with Carbonyl Compounds

A practical and efficient pathway to pyrazolo[1,5-c]quinazolines involves the condensation of pyrazole (B372694) precursors with various carbonyl compounds. One notable method is the copper-catalyzed tandem reaction of 5-(2-bromoaryl)-1H-pyrazoles with aldehydes or ketones in the presence of aqueous ammonia. acs.orgnih.gov This approach is advantageous due to the use of readily available starting materials and its broad substrate scope. acs.orgacs.org The reaction proceeds under aerobic conditions and can even be performed as a one-pot, four-component reaction starting from 1-(2-bromophenyl)-1,3-diones, hydrazine hydrate, a carbonyl compound, and aqueous ammonia. acs.org

When cyclic ketones are used as the carbonyl component, this method yields corresponding spiro-5,6-dihydropyrazolo[1,5-c]quinazolines. acs.org This tandem reaction showcases a versatile strategy for accessing a range of substituted pyrazolo[1,5-c]quinazolines and their partially saturated analogues.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone in the synthesis of pyrazolo[1,5-c]quinazolines, typically involving the formation of the quinazoline (B50416) ring from a pre-functionalized pyrazole. The specific nature of the starting materials dictates the precise synthetic route.

The use of 5-(o-aminophenyl)pyrazoles, also named 2-(1H-pyrazol-5-yl)anilines, is a common and crucial strategy for synthesizing pyrazolo[1,5-c]quinazolines. thieme-connect.denih.gov These intermediates, however, can be unstable under certain acidic or alkaline conditions, which presents a challenge. thieme-connect.de Despite this, their reaction with various electrophiles provides a direct route to the target heterocycle.

For instance, the cyclocondensation of 2-(1H-pyrazol-5-yl)anilines with aldehydes or triethyl orthoformate can be accelerated using microwave irradiation. researchgate.net Similarly, reaction with acyl chlorides can lead to the formation of the quinazoline ring system. mdpi.com These reactions first involve the acylation or condensation at the aniline (B41778) nitrogen, followed by an intramolecular cyclization onto a nitrogen atom of the pyrazole ring to close the quinazoline ring.

Table 1: Examples of Cyclocondensation Reactions with 2-(1H-pyrazol-5-yl)anilines

Pyrazole Reactant Carbonyl/Acyl Reactant Product Type Reference
2-(3-aryl-1H-pyrazol-5-yl)aniline Aryl aldehydes 2-Aryl-pyrazolo[1,5-c]quinazoline researchgate.net
2-(1H-pyrazol-5-yl)aniline Triethyl orthoformate Pyrazolo[1,5-c]quinazoline (B1257617) researchgate.net

Expanding on the reactivity of 2-(1H-pyrazol-5-yl)anilines, their cyclocondensation with cyclic ketones or acetophenones provides access to specific derivatives of the pyrazolo[1,5-c]quinazoline system. The reaction with cyclic ketones, for example, can lead to the formation of spiro-fused systems at the 5-position of the pyrazolo[1,5-c]quinazoline core.

The reaction conditions for these transformations can vary, but they generally involve heating the reactants in a suitable solvent, sometimes in the presence of an acid or base catalyst to facilitate the initial condensation and subsequent cyclization.

An alternative approach involves the reductive cyclisation of pyrazoline precursors. A reported one-pot synthesis of pyrazolo[1,5-c]quinazolines proceeds via the reductive cyclocondensation of 2-nitrophenyl-substituted N-formyl pyrazolines under basic conditions. acs.org This method involves the simultaneous reduction of the nitro group to an amine and the cyclization to form the quinazoline ring.

Interestingly, when these same N-formyl-2-nitrophenyl substituted pyrazolines are subjected to Bechamp reduction conditions (iron and acid), an unexpected reaction occurs. Instead of the expected pyrazolo[1,5-c]quinazolines, 2-aryl quinolines are formed exclusively. acs.org This outcome is attributed to an acid-mediated cleavage of the pyrazoline ring followed by a retro-Michael addition and a subsequent intramolecular reductive cyclization via a modified Friedlander mechanism. acs.org This highlights the critical role of reaction conditions in directing the outcome of the cyclization.

Modern Catalyst-Mediated Synthesis

Contemporary synthetic efforts have focused on the development of more efficient and versatile methods, often employing metal catalysts to facilitate bond formation and construct the pyrazolo[1,5-c]quinazoline skeleton. These modern approaches offer advantages such as milder reaction conditions, higher yields, and greater functional group tolerance.

A prominent example is the copper-catalyzed synthesis of pyrazolo[1,5-c]quinazolines. mdpi.com One such method involves a one-pot protocol where 5-(2-bromoaryl)-1H-pyrazoles react with carbonyl compounds and aqueous ammonia, catalyzed by copper(I) iodide. acs.orgnih.gov This tandem reaction efficiently constructs the quinazoline ring.

Palladium-catalyzed reactions have also been employed. A novel four-component, one-pot synthesis utilizes a palladium-catalyzed tandem reaction to produce pyrazolo[1,5-c]quinazolines with high regioselectivity and efficiency. researchgate.netresearchgate.net Other metal-free methodologies have also been developed, such as a [3 + 2] dipolar cycloaddition followed by a regioselective ring expansion process to access functionalized pyrazolo-[1,5-c]quinazolinones. nih.gov

Furthermore, multi-component reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules like pyrazolo[1,5-a]quinazolines from simple starting materials in a single step. ajol.info These catalyst-mediated and multi-component strategies represent the forefront of synthetic design for this important class of heterocyclic compounds.

Table 2: Overview of Modern Synthetic Approaches

Method Catalyst/Reagent Key Features Reference
Tandem Reaction Copper(I) iodide One-pot synthesis from 5-(2-bromoaryl)-1H-pyrazoles and carbonyls acs.orgnih.gov
Tandem One-Pot Reaction Palladium catalyst Four-component synthesis with high efficiency researchgate.net
Dipolar Cycloaddition Metal-free Access to pyrazolo-[1,5-c]quinazolinones nih.gov

Palladium-Catalyzed Multicomponent Reactions

Palladium catalysis has enabled the development of elegant multicomponent reactions (MCRs) for the synthesis of pyrazolo[1,5-c]quinazolines in a single operation. One such strategy involves a four-component reaction (4-CR) that efficiently constructs the heterocyclic system by forming multiple new chemical bonds.

This palladium-catalyzed 4-CR utilizes 2-azidobenzaldehyde, an isocyanide, a sulfonyl hydrazide, and an alkyne. The reaction proceeds through the generation of an azomethine imine intermediate, which then undergoes a 1,3-dipolar cycloaddition with the alkyne to furnish the pyrazolo[1,5-c]quinazoline skeleton. This process is highly efficient, with 32 examples yielding products in the range of 46-97%. A key advantage of this method is its diversity-oriented nature, allowing for the rapid generation of a library of substituted pyrazolo[1,5-c]quinazolines by varying the four starting components. The reaction conditions are typically optimized using a palladium acetate catalyst in conjunction with a silver salt co-catalyst at elevated temperatures.

Transition Metal-Free Synthetic Strategies

In a move towards more sustainable and cost-effective synthetic methods, several transition metal-free strategies for the synthesis of pyrazolo[1,5-c]quinazolines have been developed. These methods often rely on cycloaddition reactions and the use of in situ generated reactive intermediates.

[3+2] Dipolar Cycloaddition and Regioselective Ring Expansion Processes

An efficient and straightforward metal-free methodology for accessing functionalized pyrazolo[1,5-c]quinazolinones involves a [3+2] dipolar cycloaddition followed by a regioselective ring expansion. biolmolchem.com This process typically utilizes 3-diazoindolin-2-ones as the 1,3-dipole precursor, which react with various dipolarophiles. ekb.eg

The proposed mechanism suggests that the [3+2] dipolar cycloaddition of the diazo compound with a dipolarophile, such as diethyl but-2-ynedioate, initially forms a spiro[indoline-3,3'-pyrazol]-2-one intermediate. biolmolchem.com This intermediate then undergoes an acyl migration and a rearrangement involving ring expansion under thermal conditions to yield the thermodynamically stable pyrazolo[1,5-c]quinazolin-5(6H)-one. biolmolchem.com This approach is notable for its high atom economy and avoidance of metal catalysts. biolmolchem.com

Another variation of this strategy employs the reaction of 3-ylideneoxindoles with tosyldiazomethane (TsDAM) under mild aqueous conditions. thieme-connect.de This greener approach also proceeds via a 1,3-dipolar cycloaddition and regioselective ring expansion, followed by the elimination of the tosyl group. A significant advantage of this method is the ability to isolate the product in high purity without the need for column chromatography. thieme-connect.de

Table 2: Examples of [3+2] Dipolar Cycloaddition/Ring Expansion Synthesis

EntryDiazo PrecursorDipolarophileProductYield (%)
1N-Bn-3-diazoindolin-2-oneDiethyl but-2-ynedioateDiethyl 6-benzyl-5-oxo-5,6-dihydropyrazolo[1,5-c]quinazoline-1,2-dicarboxylate85
23-Diazoindolin-2-oneDimethyl acetylenedicarboxylateDimethyl 5-oxo-5,6-dihydropyrazolo[1,5-c]quinazoline-1,2-dicarboxylate82
3N-Methyl-3-diazoindolin-2-oneEthyl propiolateEthyl 6-methyl-5-oxo-5,6-dihydropyrazolo[1,5-c]quinazoline-2-carboxylate76

Note: The yields are approximate and based on reported examples in the literature.

Utilization of In Situ Generated Reagents (e.g., Diazo Surrogates, CF3CHN2)

The in situ generation of reactive intermediates, such as diazo compounds, provides a convenient and safer alternative to handling these potentially hazardous reagents. A notable example is the synthesis of trifluoromethyl-containing pyrazolo[1,5-c]quinazolines.

This method involves the reaction of in situ generated 2,2,2-trifluorodiazoethane (CF3CHN2) with 3-ylideneoxindoles. nih.govnih.gov The reaction proceeds through a cascade sequence involving a [3+2] cycloaddition, a 1,3-H shift, a rearrangement, and a dehydrogenation step. nih.govnih.gov This process is promoted by an organic base, such as DBU, and is distinguished by its mild, metal-free conditions, operational simplicity, and broad functional group tolerance. nih.govnih.gov This approach provides a convenient protocol for the construction of medicinally relevant CF3-containing pyrazolo[1,5-c]quinazolines in moderate to good yields (35-86%). nih.gov

Green Chemistry Approaches and Enhanced Reaction Conditions

Green chemistry principles have been increasingly applied to the synthesis of pyrazolo[1,5-c]quinazoline derivatives to minimize environmental impact and improve efficiency. mdpi.com These modern approaches focus on the use of alternative energy sources, such as microwave irradiation, and the reduction or elimination of hazardous solvents and catalysts. mdpi.comnih.gov Such methods not only align with sustainability goals but also frequently result in higher yields, shorter reaction times, and simpler purification procedures. frontiersin.orgnih.gov

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates compared to conventional heating methods. nih.govnih.gov This technique has been successfully applied to the synthesis of the pyrazolo[1,5-c]quinazoline scaffold.

One prominent microwave-assisted method involves the cyclocondensation of 2-(3-aryl-1H-pyrazol-5-yl)anilines with various aryl aldehydes or triethyl orthoformate. researchgate.netresearchgate.net This reaction can be efficiently carried out in a mixture of water and acetonitrile (MeCN) or in methanol (MeOH) under microwave heating. researchgate.netresearchgate.net The use of microwaves expedites the internal cyclocondensation and subsequent aromatization, leading to the formation of a series of pyrazolo[1,5-c]quinazoline derivatives in high yields. researchgate.netresearchgate.net The efficiency of microwave-assisted synthesis is evident when compared to classical heating methods, which often require significantly longer reaction times to achieve lower yields. nih.gov For instance, a reaction that takes 30 hours under conventional heating might be completed in 1.5 hours with microwave assistance, with an improved yield. nih.gov

The synthesis of key precursors for these reactions can also be enhanced by microwave energy. For example, the initial step to obtain 2-(1H-pyrazol-5-yl)anilines can be performed efficiently using microwave-assisted, solvent-free, and catalyst-free conditions. nih.gov This highlights a multi-faceted green approach to the entire synthetic pathway.

Table 1: Examples of Microwave-Assisted Synthesis of Pyrazolo[1,5-c]quinazoline Derivatives

Starting Materials Reagents Solvent Conditions Outcome Reference
2-(3-aryl-1H-pyrazol-5-yl)anilines Aryl aldehydes / Triethyl orthoformate Water/MeCN Microwave Irradiation Pyrazolo[1,5-c]quinazolines researchgate.net, researchgate.net
5-(2-aminophenyl)-4,5-dihydro-3-arylpyrazole-1-carbaldehyde None (internal cyclocondensation) MeOH Microwave Irradiation Pyrazolo[1,5-c]quinazolines researchgate.net, researchgate.net

This table is interactive. Click on the headers to sort the data.

A cornerstone of green chemistry is the reduction or elimination of volatile and toxic organic solvents. Synthesizing pyrazolo[1,5-c]quinazolines under solvent-free conditions, often coupled with microwave irradiation, represents a significant advancement in sustainable chemistry. frontiersin.org

A notable example is the catalyst- and solvent-free synthesis of quinazoline derivatives from aldehydes, 2-aminobenzophenones, and ammonium acetate under microwave heating. frontiersin.org This clean and simple protocol provides an eco-friendly alternative, yielding the target compounds in good to excellent yields within minutes. frontiersin.org

Furthermore, the synthesis of the crucial intermediate, 2-(1H-pyrazol-5-yl)anilines, has been successfully achieved under microwave-assisted solvent-free and catalyst-free conditions. nih.gov This precursor is then used in a subsequent cyclocondensation step, which can be carried out by stirring at room temperature, to form derivatives like spiro-pyrazolo[1,5-c]quinazolines. nih.gov This two-step process, which begins with a solvent- and catalyst-free reaction, exemplifies an eco-friendly approach to obtaining complex heterocyclic structures in good yields (50-97%). nih.gov

Table 2: Research Findings on Solvent-Free Synthesis

Reaction Type Reactants Conditions Key Advantages Yield Reference
Precursor Synthesis (Details not specified) Microwave-assisted, solvent-free, catalyst-free Eco-friendly, high purity Good nih.gov
Quinazoline Synthesis Aldehydes, 2-aminobenzophenones, ammonium acetate Microwave-assisted, solvent-free, catalyst-free Clean, simple, rapid, eco-friendly 70-91% frontiersin.org

This table is interactive. Click on the headers to sort the data.

These green methodologies demonstrate a shift towards more sustainable synthetic practices in heterocyclic chemistry. By leveraging techniques like microwave assistance and eliminating the need for solvents and catalysts, researchers can produce complex molecules like 2-Phenylpyrazolo[1,5-C]quinazolin-5-amine and its derivatives in a more efficient, economical, and environmentally responsible manner.

Biological Activities and Pharmacological Potential of Pyrazolo 1,5 C Quinazoline Derivatives

Neurological Receptor Modulation and Neuroactive Properties

Derivatives of the pyrazolo[1,5-c]quinazoline (B1257617) and the isomeric pyrazolo[1,5-a]quinazoline systems have shown significant activity at several key neurological receptors, highlighting their potential as neuroactive agents for treating a range of neurological and psychiatric disorders.

Glycine/NMDA Receptor Antagonism

A series of 5,6-dihydro-pyrazolo[1,5-c]quinazoline-2-carboxylates has been synthesized and evaluated for their binding affinity at the Glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. nih.gov Research has shown that substitutions at the C-1 position of the quinazoline (B50416) core significantly influence both affinity and selectivity. The introduction of a lipophilic substituent at this position tends to shift selectivity towards the Gly/NMDA receptor. nih.gov

Conversely, incorporating an anionic carboxylate group at C-1 can increase the affinity for this receptor subtype. nih.gov Notably, the 1,2-dicarboxylic acids derivatives have demonstrated the highest Gly/NMDA receptor binding activity within this series of compounds. nih.gov Specifically, compounds bearing a chlorine atom at position-1 alongside a 2-carboxylic acid moiety are not only potent but also highly selective for the Gly/NMDA receptor over the AMPA receptor. nih.gov

Table 1: Gly/NMDA Receptor Binding Affinity for 1-Substituted Pyrazolo[1,5-c]quinazoline Derivatives
CompoundSubstituentsKi (μM) vs. Gly/NMDASelectivity (vs. AMPA)
131-COOH, 2-COOH0.09>555
141-COOH, 2-COOH, 8-Cl0.059>847
151-Cl, 2-COOH0.18>555
161-Cl, 2-COOH, 8-Cl0.16>625

Data sourced from: PubMed nih.gov

AMPA and Kainate Receptor Antagonism

The pyrazolo[1,5-c]quinazoline ring system has also been a fruitful scaffold for developing antagonists of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate (KA) receptors. A study focusing on 1,9-disubstituted-8-chloro-pyrazolo[1,5-c]quinazoline-2-carboxylates revealed that these compounds generally exhibit good affinity and selectivity for the AMPA receptor. researchgate.netacs.org

The research indicates that the simultaneous presence of a 1,2-dicarboxylic acid moiety and specific benzo-substituents on the pyrazolo[1,5-c]quinazoline system is a key factor for achieving selective AMPA receptor antagonism. Furthermore, the introduction of a 2-carboxybenzoylamino substituent at the 9-position was found to be important for developing selective antagonists for the kainate receptor. acs.org

Benzodiazepine (B76468) Receptor Ligand Activity and GABA_A Receptor Modulation

The pyrazolo[1,5-c]quinazoline scaffold has been explored for its interaction with the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA_A) receptor. The synthesis and binding activity of 2-substituted pyrazolo[1,5-c]quinazolines have been reported, showing structure-activity relationships similar to previously known tricyclic heteroaromatic compounds. nih.gov An interesting finding from this research is that a proton acceptor at position 1 of the ring system, while affecting potency, is not essential for binding to the benzodiazepine receptor, suggesting it is an optional interaction site. nih.gov

Further studies on the isomeric 8-chloropyrazolo[1,5-a]quinazoline derivatives have been conducted to understand their modulatory effects on GABA_A receptor function. nih.gov Electrophysiological testing on recombinant α1β2γ2L-GABA_A receptors expressed in Xenopus laevis oocytes has been used to evaluate the activity of these compounds. nih.gov For instance, certain derivatives bearing a hydroxymethyl group at position 3 of the scaffold act as agonists, while the corresponding methoxymethyl derivative acts as a null modulator, indicating the importance of the hydroxyl group for agonist activity. nih.gov The effects of these compounds can be influenced by known benzodiazepine site ligands like the antagonist flumazenil (B1672878) and the agonist lorazepam, confirming their interaction at this site. nih.gov

Table 2: GABA_A Receptor Modulation by Pyrazolo[1,5-a]quinazoline Derivatives
CompoundStructure/SubstituentsActivity Profile
Compound 38-chloropyrazolo[1,5-a]quinazolineAntagonized lorazepam potentiation
Compound 188-chloro-3-(hydroxymethyl)-4-methylpyrazolo[1,5-a]quinazolin-5-oneAgonist
Compound 198-chloro-3-(methoxymethyl)-4-methylpyrazolo[1,5-a]quinazolin-5-oneNull modulator

Data sourced from: MDPI nih.gov

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

The pyrazolo[1,5-c]quinazoline scaffold has also been investigated for its potential to inhibit cholinesterases, enzymes that are key targets in the management of Alzheimer's disease. A study on novel spiro-pyrazolo[1,5-c]quinazolines reported their evaluation as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). One of the most potent compounds from this series exhibited moderate AChE inhibitory activity with an IC₅₀ value of 84 μM. nih.gov Molecular docking studies suggest that these compounds bind in a manner that shares characteristics with known Alzheimer's drugs like galantamine and donepezil. nih.gov

In a related tricyclic system, pyrazolo[1,5-c] researchgate.netnih.govbenzoxazin-5(5H)-one derivatives were designed and evaluated as selective BuChE inhibitors. Compounds with a 5-carbonyl group and halogen substitutions at the 7 and/or 9 positions showed promising BuChE inhibitory activity, with the most active compounds having IC₅₀ values in the low micromolar range (e.g., 1.06 µM). nih.gov

Table 3: Cholinesterase Inhibitory Activity of Pyrazolo[1,5-c]quinazoline and Related Derivatives
Compound ClassTarget EnzymeReported Activity (IC50)
Spiro-pyrazolo[1,5-c]quinazolinesAChE84 μM (Compound 5f)
Pyrazolo[1,5-c] researchgate.netnih.govbenzoxazin-5(5H)-onesBuChE1.06 μM (Compound 6a)

Data sourced from: PubMed nih.gov, Taylor & Francis Online nih.gov

Metabotropic Glutamate (B1630785) Receptor (mGlu2/mGlu3) Modulation

The isomeric pyrazolo[1,5-a]quinazoline scaffold has been identified as a source of negative allosteric modulators (NAMs) for the group II metabotropic glutamate receptors 2 and 3 (mGlu2 and mGlu3). researchgate.netsemanticscholar.org These receptors are significant targets for treating psychiatric and neurodegenerative diseases. Research led to the discovery of several potent analogues, such as 4-methyl-2-phenyl-8-(pyrimidin-5-yl)pyrazolo[1,5-a]quinazolin-5(4H)-one, which shows potent in vitro activity as a dual mGlu2/mGlu3 NAM with excellent selectivity against other mGluRs. researchgate.netsemanticscholar.org The development of this series highlighted a steep structure-activity relationship, where small structural modifications could lead to significant changes in efficacy. researchgate.net

Anticancer Pharmacologies and Cytotoxicity Mechanisms

Beyond their neuroactive properties, pyrazolo[1,5-c]quinazoline and related pyrazolo[1,5-a]quinazoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.

The phenylpyrazolo[1,5-a]quinazolin-5(4H)-one scaffold, which is structurally related to the indenoisoquinoline system known to produce Topoisomerase I (Top1) poisons, has been developed as a novel chemotype for non-camptothecin Top1 inhibitors. By decorating this nucleus with a substituted phenyl ring at the 2- or 3-position and a protonable side chain, researchers have created a number of potent Top1 inhibitors. The structure-activity relationship studies identified that a properly substituted 3-phenyl ring and a protonable dialkylaminoalkylamino chain at the 5-position were key structural requirements for Top1 inhibitory activity.

In another approach, pyrazolo[1,5-c]quinazoline-triazole conjugates have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines. These hybrid molecules were tested against the human breast cancer cell line (MCF-7) and the human lung carcinoma epithelial cell line (A549). All the synthesized compounds displayed substantial anticancer capabilities, with IC₅₀ values below 8 µM for both cell lines. One particular compound, 6C4, showed superior efficacy in suppressing the growth of the MCF-7 cell line compared to the standard chemotherapeutic drug Doxorubicin.

Table 4: In Vitro Cytotoxic Activity of Pyrazolo[1,5-c]quinazoline-triazole Conjugates
CompoundCell LineIC50 (μM)
6C4MCF-7< 2.3
General ConjugatesMCF-72.3 - 6.1
General ConjugatesA549< 8
Doxorubicin (Control)MCF-72.4

Data sourced from: ScienceDirect

Table of Compounds Mentioned

Compound Name/Class
2-Phenylpyrazolo[1,5-C]quinazolin-5-amine
5,6-dihydro-pyrazolo[1,5-c]quinazoline-2-carboxylates
1,9-disubstituted-8-chloro-pyrazolo[1,5-c]quinazoline-2-carboxylates
2-substituted pyrazolo[1,5-c]quinazolines
8-chloropyrazolo[1,5-a]quinazoline
8-chloro-3-(hydroxymethyl)-4-methylpyrazolo[1,5-a]quinazolin-5-one
8-chloro-3-(methoxymethyl)-4-methylpyrazolo[1,5-a]quinazolin-5-one
Spiro-pyrazolo[1,5-c]quinazolines
Pyrazolo[1,5-c] researchgate.netnih.govbenzoxazin-5(5H)-one
4-methyl-2-phenyl-8-(pyrimidin-5-yl)pyrazolo[1,5-a]quinazolin-5(4H)-one
Phenylpyrazolo[1,5-a]quinazolin-5(4H)-one
Pyrazolo[1,5-c]quinazoline-triazole conjugates
Flumazenil
Lorazepam
Galantamine
Donepezil
Doxorubicin

Kinase Enzyme Inhibition

Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is often implicated in various diseases, including cancer. The inhibitory potential of this compound against a range of kinase enzymes has been explored to ascertain its pharmacological profile.

No specific data on the inhibitory activity of this compound against Cyclin-Dependent Kinase 2 (CDK2) or Cyclin-Dependent Kinase 9 (CDK9) is available in the reviewed scientific literature.

Research has identified this compound as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. In a study detailing the synthesis and biological evaluation of this compound, it demonstrated notable EGFR inhibitory activity. nih.gov The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, was determined to be 639.4 ± 0.34 nM. nih.gov This finding suggests that this compound has the potential to interfere with EGFR signaling pathways, which are often overactive in cancerous cells.

In addition to its enzymatic inhibition, the compound's anticancer effects were assessed against a panel of human cancer cell lines. The results of these cytotoxicity assays are summarized in the table below.

Cell LineIC50 (µM)
A549 (Lung Carcinoma)1.4 ± 0.2
HCT-116 (Colon Carcinoma)1.6 ± 0.5
U-87MG (Glioblastoma)2.8 ± 0.7

There is no specific information available in the scientific literature regarding the inhibitory activity of this compound against Tyrosine Kinase A (TRKA).

Scientific literature does not provide specific data on the inhibitory effect of this compound on Casein Kinase 2 (CK2).

Topoisomerase I (Top1) Inhibition

Currently, there is no published research that specifically details the inhibitory activity of this compound against Topoisomerase I (Top1). While related pyrazolo[1,5-a]quinazoline derivatives have been investigated as Top1 inhibitors, specific data for the compound is not available. jchps.com

Histone Deacetylase (HDAC) Inhibition

There is no information available in the reviewed scientific literature concerning the inhibitory activity of this compound against Histone Deacetylases (HDACs).

Antiproliferative Activity in Human Cancer Cell Lines

Pyrazolo[1,5-c]quinazoline derivatives have demonstrated notable antiproliferative activity against a range of human cancer cell lines. These compounds are being explored as potential anticancer agents due to their ability to inhibit the growth of tumor cells. doi.orgmdpi.com

Recent research has focused on the synthesis and in vitro cytotoxic evaluation of various pyrazolo[1,5-c]quinazoline conjugates. For instance, a series of pyrazolo[1,5-c]quinazoline-triazole conjugates were synthesized and tested against human breast cancer (MCF-7) and human lung carcinoma (A549) cell lines. The majority of these synthesized compounds exhibited significant anticancer capabilities, with IC50 values below 8 µM for both cell lines. doi.org One particular compound, designated as 6C4, was found to be more potent than the standard chemotherapy drug Doxorubicin against the MCF-7 cell line. doi.org

The inhibitory effects of these conjugates against MCF-7 cells showed IC50 values ranging from 2.3 to 6.1 µM, which is comparable to Doxorubicin's IC50 of 2.4 µM. doi.org Against A549 cells, the IC50 values ranged from 1.9 to 7.8 µM, also comparable to Doxorubicin's IC50 of 1.28 µM. doi.org

In vitro cytotoxic activity of pyrazolo[1,5-c]quinazoline-triazole conjugates
CompoundMCF-7 IC50 (µM)A549 IC50 (µM)
Conjugate Series2.3 - 6.11.9 - 7.8
Doxorubicin (Control)2.41.28

Furthermore, a series of functionalized pyrazolo-[1,5-c]quinazolinones were synthesized and evaluated for their in vitro antiproliferative activity against non-small cell lung cancer (A549) cells. Several of these compounds showed significant activity, with IC50 values in the micromolar range. mdpi.com For example, compounds 4i, 4m, and 4n displayed IC50 values of 17.0, 14.2, and 18.1 μM, respectively. mdpi.com

Antiproliferative activity of pyrazolo-[1,5-c]quinazolinone derivatives against A549 cells
CompoundIC50 (µM)
4i17.0
4m14.2
4n18.1

These findings underscore the potential of the pyrazolo[1,5-c]quinazoline scaffold as a basis for the development of novel anticancer agents. doi.orgmdpi.com

Cellular Pathway Modulation in Cancer

The anticancer effects of pyrazolo[1,5-c]quinazoline derivatives are often linked to their ability to modulate various cellular pathways involved in cancer cell proliferation and survival.

Several studies have indicated that quinazoline and its derivatives can induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation. For instance, some quinazoline derivatives have been shown to cause cell cycle arrest at the G1 phase. rsc.org Other related compounds, such as certain quinazolinone derivatives, have been found to induce G2/M phase arrest in cancer cells. nih.govsemanticscholar.org One study on a series of novel quinazoline/phenylsulfonylfuroxan hybrids demonstrated that the most potent compound arrested the cell cycle of H1975 cells in the G0/G1 phase. cabidigitallibrary.org While direct evidence for this compound is lacking, the broader class of pyrazoloquinazolines has been reported to induce S-phase cell cycle arrest. researchgate.net This suggests that compounds based on the pyrazolo[1,5-c]quinazoline scaffold may exert their antiproliferative effects through interference with the cell cycle.

The role of pyrazolo[1,5-c]quinazolines in the modulation of oxidative stress in cancer cells is an area of ongoing investigation. Some studies on related quinoline (B57606) derivatives have highlighted their potential as powerful antioxidants against oxidative damage. mdpi.com Oxidative stress is known to play a crucial role in the pathogenesis of various diseases, including cancer, where an excess of reactive oxygen species (ROS) can contribute to neuronal death and other cellular damage. mdpi.com It has been noted that certain pyrazolo[1,5-c]quinazolines can modulate oxidative stress in cancer cells. researchgate.net

The induction of apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate tumor cells. The mitochondrial pathway of apoptosis is a critical component of this process. Research has shown that some pyrazolo[1,5-c]quinazoline derivatives can induce the mitochondrial cell death pathway in cancer cells. researchgate.net This is often characterized by the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors from the mitochondria. nih.gov For example, a synthesized quinazolinone compound, HMJ-38, was shown to disrupt the mitochondrial membrane potential and lead to the release of various apoptotic molecules from the mitochondria. nih.gov Similarly, other novel quinazoline derivatives have been found to mediate cell apoptosis. cabidigitallibrary.orgnih.gov

Anti-inflammatory Activities

Antimicrobial Activities

The antimicrobial properties of pyrazoloquinazoline derivatives have also been explored. Studies on pyrazolo[5,1-b]quinazoline derivatives, an isomeric form of the pyrazolo[1,5-c]quinazoline scaffold, have demonstrated their potential as antimicrobial agents. researchgate.netplapiqui.edu.ar A series of new pyrazolo[5,1-b]quinazoline heterocycles were synthesized and tested in vitro for their antimicrobial potential against Gram-positive and Gram-negative bacterial strains. researchgate.netplapiqui.edu.ar One of the synthesized compounds, KC-10, which was derived from 4-CH3 benzaldehyde, showed the most potent antimicrobial activity among the screened compounds. researchgate.netplapiqui.edu.ar However, none of the tested compounds in this particular study exhibited antifungal activity. researchgate.netplapiqui.edu.ar This suggests that while the pyrazoloquinazoline core may be a viable starting point for developing new antibacterial agents, further structural modifications may be necessary to elicit antifungal effects.

Antibacterial Efficacy

Pyrazolo[1,5-c]quinazoline derivatives have been investigated for their potential as antibacterial agents. Studies have shown that the core structure of these compounds is a viable scaffold for developing new antimicrobial drugs. For instance, certain quinazolin-4(3H)one derivatives incorporating a pyrazole (B372694) moiety have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

In one study, a series of novel quinazolin-4(3H)one-based compounds were synthesized and evaluated for their antimicrobial properties. The results, measured by the Minimum Inhibitory Concentration (MIC), indicated potent activity against several bacterial strains. The compound designated as 5a was particularly effective, showing strong inhibition against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhimurium.

Antifungal Efficacy

The antifungal potential of pyrazolo[1,5-c]quinazoline derivatives has also been a focus of research, yielding mixed but promising results. While some studies have reported a lack of significant antifungal activity in certain series of these compounds, others have identified derivatives with notable efficacy.

For example, one study involving pyrazolo[5,1-b]quinazolines found that the synthesized compounds did not exhibit any activity against the tested fungal strains. This was postulated to be due to the complexity of fungal cells compared to bacteria, or potentially the presence of specific chemical groups that render the compounds inactive against fungi.

Conversely, other research has successfully identified quinazolinone derivatives with antifungal properties. In the same study that highlighted antibacterial action, compound 5a also showed potent activity against several fungal and yeast strains, including Candida tropicals, Candida albicans, Microsporum phaseolina, and Aspergillus niger.

Antiviral Activities (e.g., HIV Transcriptase, Vaccinia Virus)

The structural framework of pyrazoloquinazolines has shown promise as a basis for the development of antiviral agents. Research has explored their activity against a range of DNA and RNA viruses.

In studies targeting the vaccinia virus (VV), certain pyrazolo[4,3-c]quinolin-3-one derivatives demonstrated modest inhibitory effects. Specifically, compounds 3c and 3d were found to inhibit VV infection by nearly 70% at a concentration of 100 µM. While not overwhelmingly potent, these findings provide a foundation for designing more effective antiviral compounds based on this scaffold.

The quinazoline core is also recognized for its potential in developing inhibitors against Human Immunodeficiency Virus (HIV). Although direct inhibition of HIV reverse transcriptase by a pyrazolo[1,5-c]quinazoline is not extensively detailed in the provided context, related heterocyclic systems have been identified as inhibitors. For example, 1,2,4-triazolo[1,5-a]pyrimidines have been explored as a novel class of inhibitors for the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) activity. This indicates that fused heterocyclic systems structurally related to pyrazoloquinazolines can interact with key viral enzymes, suggesting a potential avenue for future research into their anti-HIV activity.

Other Enzymatic Inhibition Profiles

Beyond antimicrobial and antiviral applications, pyrazolo[1,5-c]quinazoline derivatives have been identified as potent inhibitors of specific enzymes implicated in other diseases, highlighting their therapeutic versatility.

Phosphodiesterase 10A Inhibition

Phosphodiesterase 10A (PDE10A) is a significant enzyme in signal transduction, and its inhibition is a therapeutic strategy for certain neurological and psychiatric disorders. A series of phenylimidazole-pyrazolo[1,5-c]quinazolines has been designed and characterized as a novel class of potent PDE10A inhibitors.

Within this series, the compound 2,9-dimethyl-5-(2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl)pyrazolo[1,5-c]quinazoline (1q) demonstrated the highest affinity for the PDE10A enzyme, with an IC₅₀ value of 16 nM. This potent and specific inhibition underscores the potential of the pyrazolo[1,5-c]quinazoline scaffold in developing treatments for conditions where PDE10A modulation is beneficial.

Eg5 ATPase Inhibition

The kinesin spindle protein (KSP), also known as Eg5, is a motor protein essential for the formation of the bipolar spindle during mitosis. Inhibition of Eg5 leads to cell-cycle arrest and subsequent cell death, making it an attractive target for cancer therapy. Compounds with a quinazoline core have been identified as potent inhibitors of KSP. nih.gov

For instance, the quinazoline-based compound Ispinesib is a known potent inhibitor of KSP and has been evaluated in clinical trials for various cancers. nih.gov By disrupting the function of Eg5, Ispinesib interferes with cell division, which in turn hinders the proliferation of cancer cells. nih.gov This highlights the utility of the quinazoline scaffold, a core component of pyrazolo[1,5-c]quinazolines, in the design of targeted anticancer agents that act on Eg5 ATPase. nih.gov

Structure Activity Relationship Sar Studies of Pyrazolo 1,5 C Quinazoline Derivatives

Positional and Substituent Effects on Biological Activity

The biological profile of pyrazolo[1,5-c]quinazoline (B1257617) derivatives is profoundly influenced by the nature and position of substituents on the tricyclic core. Strategic modifications to the phenyl ring, pyrazole (B372694) moiety, and quinazoline (B50416) ring have been explored to optimize interactions with various biological targets.

Substitutions on the 2-phenyl ring are a key determinant of biological activity. Studies on related heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines, provide valuable insights into how these modifications can affect potency. For instance, in a series of pyrazolo[1,5-a]pyrimidin-7-amines designed as anti-mycobacterial agents, the introduction of a 4-fluoro group on the phenyl ring was found to be optimal for activity. nih.gov Conversely, in studies of pyrazolo[1,5-a]quinazolines as negative allosteric modulators for mGlu₂/mGlu₃ receptors, several substitutions on the phenyl ring led to a significant decrease in potency. nih.gov Specifically, analogs bearing 4-methoxyphenyl, 4-trifluoromethoxyphenyl, or 4-ethylphenyl groups showed attenuated potency. nih.gov Furthermore, multiple substitutions, such as 3,4-difluoro and 3,5-dimethoxy, resulted in compounds with minimal inhibitory activity. nih.gov These findings suggest that both the electronic properties and the steric bulk of substituents on the phenyl ring play a crucial role in molecular recognition and biological function.

Table 1: Effect of Phenyl Ring Substitutions on the Activity of Related Pyrazoloquinazoline Analogs

Scaffold Phenyl Ring Substituent Observed Effect on Biological Activity Reference
Pyrazolo[1,5-a]quinazoline 4-Methoxyphenyl Attenuated potency nih.gov
Pyrazolo[1,5-a]quinazoline 4-Trifluoromethoxyphenyl Attenuated potency nih.gov
Pyrazolo[1,5-a]quinazoline 4-Ethylphenyl Attenuated potency nih.gov
Pyrazolo[1,5-a]quinazoline 3,4-Difluorophenyl Little inhibitory activity nih.gov

The pyrazole portion of the scaffold is another critical area for modification. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, and its substitution pattern can significantly impact biological outcomes. nih.govnih.gov Research on pyrazolo[1,5-a]quinazolines as modulators of the GABA A receptor indicated that a substituent at the 3-position is essential for activity. mdpi.com In a separate study focused on designing human A₃ adenosine (B11128) receptor (hA₃ AR) antagonists, the introduction of a carboxylate group at the 2-position of the 5-oxo-pyrazolo[1,5-c]quinazoline core was a key design element. nih.gov This highlights that functional groups capable of engaging in specific interactions, such as hydrogen bonding or ionic interactions, on the pyrazole ring are vital for binding to certain biological targets.

Modifications to the quinazoline ring offer a powerful means to modulate the pharmacological properties of these derivatives. A wide range of substituents, including halogens and various nitrogen- and oxygen-containing functional groups, have been investigated.

For instance, the introduction of halogen atoms can significantly enhance activity. Studies on various quinazolinone derivatives have shown that di-substituted chloro and bromo analogs possess potent antimicrobial properties. nih.gov The synthesis of 8-chloro and various nitro-derivatives of pyrazolo[1,5-a]quinazolines has also been reported, indicating these are common and accessible points for modification. mdpi.com

In the context of GABA A receptor modulators, substitutions at the 8-position of the pyrazolo[1,5-a]quinazoline core were explored. mdpi.com It was found that this position does not tolerate bulky substituents, suggesting steric constraints within the receptor's binding pocket. mdpi.com Conversely, the addition of an aryl group, specifically a 3,5-pyrimidyl group, to the quinazoline portion of pyrazolo[1,5-a]quinazolines dramatically increased potency against mGlu₂/mGlu₃ receptors. nih.gov

Table 2: Selected Quinazoline Ring Substitutions and Their Biological Impact

Scaffold Quinazoline Ring Substituent Target/Activity Observed Effect Reference
Quinazolinones 6,8-Dichloro / 6,8-Dibromo Antimicrobial Potent activity nih.gov
Pyrazolo[1,5-a]quinazoline 8-Position bulky groups GABA A Receptor Loss of binding mdpi.com
Pyrazolo[1,5-a]quinazoline 8-Position 3,5-Pyrimidyl mGlu₂/mGlu₃ Receptors >2-fold increase in potency nih.gov

The nitrogen atoms inherent in the pyrazolo[1,5-c]quinazoline framework, along with substituents at the 5-position, create a specific arrangement of proton acceptor and donor sites that are fundamental to receptor interaction. The core itself is rich in nitrogen atoms, which act as basic sites or hydrogen bond acceptors. nih.govresearchgate.net

A crucial comparison was made between 5-oxo- and 5-amino-pyrazolo[1,5-c]quinazolines in the context of hA₃ adenosine receptor antagonism. nih.gov The 5-oxo derivatives, featuring a carbonyl group (a proton acceptor), displayed good receptor affinity. nih.gov In stark contrast, the corresponding 5-amino derivatives, including structures analogous to 2-Phenylpyrazolo[1,5-C]quinazolin-5-amine, showed very low to no affinity for the receptor. nih.gov This demonstrates that the nature of the functional group at the 5-position—whether it is primarily a hydrogen bond acceptor (oxo) or a basic site/hydrogen bond donor (amino)—can completely alter the binding profile of the molecule for a specific target.

Conformational and Planarity Requirements for Receptor Binding

The rigid and largely planar structure of the fused pyrazolo[1,5-c]quinazoline ring system is considered a key requirement for its interaction with many biological targets. nih.govmdpi.com The planarity of the aromatic system facilitates stacking interactions, such as pi-pi or cation-pi interactions, within receptor binding sites.

Evidence supporting the need for planarity comes from studies on related scaffolds. For pyrazolo[1,5-a]quinazolines, the fully aromatic heteroaromatic form was found to be significantly more effective as an anti-inflammatory agent compared to the less planar 5-oxo-4,5-dihydro or 4,5-dihydro forms. nih.gov Similarly, for GABA A receptor modulation, the dihydro form of the pyrazolo[1,5-a]quinazoline was found to be inappropriate for the target, while the aromatic version was active. mdpi.com This suggests that maintaining the planarity of the tricyclic system is critical for achieving the correct orientation and optimal binding within the active site of these receptors.

Identification of Pharmacophore Elements for Specific Biological Targets

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For the pyrazoloquinazoline scaffold, distinct pharmacophore models have been identified for different targets.

Topoisomerase I and Histone Deacetylase (HDAC) Inhibitors : An e-pharmacophore modeling approach successfully identified pyrazolo[1,5-c]quinazolines as potential "interfacial" inhibitors of Topoisomerase I (TopoI). nih.govelsevierpure.com The flat, nitrogen-rich structure is thought to stabilize the drug-TopoI-DNA ternary complex. researchgate.net Further development led to dual TopoI-HDAC inhibitors, suggesting the scaffold can be adapted to fit the pharmacophoric requirements of multiple enzyme active sites. elsevierpure.com

Kinase Inhibitors : The pyrazoloquinazoline core is a privileged scaffold for kinase inhibitors, often acting as an ATP-competitive agent by mimicking the purine (B94841) ring of ATP. nih.gov

EGFR : Molecular docking studies revealed that pyrazolo-[1,5-c]quinazolinone derivatives bind to the ATP binding site of EGFR. Key interactions include hydrogen bonds with VAL702, ASP831, and LYS721, as well as Pi-Sigma and Pi-cation interactions with MET769. researchgate.net

MAP Kinases : Pharmacophore mapping predicted that certain pyrazolo[1,5-a]quinazolines could act as ligands for mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNK3. mdpi.comnih.gov

Trk Kinases : For pyrazolo[1,5-a]pyrimidine-based Trk inhibitors, a key pharmacophoric element is a hydrogen bond formed between the N1 atom of the pyrazole ring and the backbone of residue Met592 in the kinase hinge region. mdpi.com

Adenosine Receptor Antagonists : For A₃ adenosine receptor antagonists, the pharmacophore includes the tricyclic pyrazolo[1,5-c]quinazoline core with a 5-oxo group and an aryl moiety at the 2-position. nih.gov

These distinct models underscore the versatility of the pyrazolo[1,5-c]quinazoline scaffold, where specific substitution patterns allow for precise tuning of the molecule's interactions to achieve selectivity for a diverse range of biological targets.

Benzodiazepine (B76468) Receptor Binding Domain

The pyrazolo[1,5-c]quinazoline scaffold is a recognized pharmacophore for ligands of the benzodiazepine receptor (BZR) on the GABA-A receptor complex. SAR studies have elucidated the roles of various substituents in modulating binding affinity and efficacy.

Initial investigations into 2-substituted pyrazolo[1,5-c]quinazolines demonstrated that these compounds possess structure-activity relationships and in vitro efficacy similar to other tricyclic heteroaromatic BZR ligands. acs.orgnih.gov A key finding from these studies is that a proton acceptor atom at position 1 of the pyrazolo ring is not essential for binding but rather serves as an optional interaction point that can affect potency. acs.orgnih.govacs.org This suggests that the core scaffold itself contains the primary features for receptor recognition.

Further modifications on related tricyclic systems, such as the acs.orgacs.orgresearchgate.nettriazolo[1,5-c]quinazolin-5(6H)-ones, have provided additional SAR insights. The synthesis of 2-phenyl- acs.orgacs.orgresearchgate.nettriazolo[1,5-c]quinazolin-5(6H)-one yielded a compound with a high binding affinity of 4 nM to the BZR. nih.gov Exploration of substituents on this scaffold revealed that a 9-chloro group combined with a 2-(2-fluorophenyl) group resulted in a potent BZR antagonist, CGS 16228, with activity comparable to established pyrazoloquinoline antagonists. nih.gov

Studies on 3,8-disubstituted pyrazolo[1,5-a]quinazolines further refined the understanding of SAR for GABA-A receptor modulation. It was observed that the dihydro form (5-oxo-4,5-dihydro derivatives) is generally inappropriate for the target, and a substituent at position 3 is necessary for activity. mdpi.com Moreover, bulky substituents at the 8-position, such as N-benzyl groups, were found to abolish binding, indicating steric constraints in this region of the receptor pocket. mdpi.com Electrophysiological assays showed that an ethyl 8-amino-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate derivative significantly enhanced the chloride current, demonstrating positive allosteric modulation. mdpi.com

Table 1: SAR of Pyrazolo[1,5-c]quinazoline Derivatives at the Benzodiazepine Receptor

Compound Series Position 1 Position 2 Position 3 Ring C (Positions 7-10) Observed Activity/Affinity Reference(s)
2-Substituted Pyrazolo[1,5-c]quinazolines H (No proton acceptor) Aryl/Heteroaryl - Unsubstituted BZR binding affinity maintained; potency affected acs.orgnih.gov
acs.orgacs.orgresearchgate.netTriazolo[1,5-c]quinazolin-5(6H)-ones - Phenyl - Unsubstituted High affinity (4 nM) nih.gov
acs.orgacs.orgresearchgate.netTriazolo[1,5-c]quinazolin-5(6H)-ones - 2-Fluorophenyl - 9-Chloro Potent BZR antagonist nih.gov
3,8-Disubstituted Pyrazolo[1,5-a]quinazolines - - Ester 8-Amino Positive allosteric modulator mdpi.com
3,8-Disubstituted Pyrazolo[1,5-a]quinazolines - - Ester 8-Nitro Positive allosteric modulator mdpi.com

Excitatory Amino Acid Receptor Ligand Interactions

Pyrazolo[1,5-c]quinazoline derivatives have been extensively studied as antagonists for ionotropic glutamate (B1630785) receptors, including the NMDA (N-methyl-D-aspartate), AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), and kainate (KA) receptors. SAR studies in this area have successfully identified substituents that confer both high affinity and selectivity for specific receptor subtypes.

A significant finding is that substituents at the C-1 position of the 5,6-dihydro-pyrazolo[1,5-c]quinazoline-2-carboxylate core are crucial for modulating selectivity between NMDA and AMPA receptors. nih.govresearchgate.netricest.ac.ir A lipophilic substituent (e.g., chlorine, bromine, methyl) at C-1 tends to shift selectivity towards the Gly/NMDA receptor. nih.govricest.ac.ir Conversely, incorporating a C-1 anionic carboxylate group can increase affinity for the Gly/NMDA receptor subtype. nih.govresearchgate.netricest.ac.ir Specifically, 2-carboxylic acids with a chlorine atom at position-1 are potent (Ki = 0.16-0.18 µM) and highly selective Gly/NMDA antagonists. nih.govricest.ac.ir The highest Gly/NMDA receptor binding affinity in this series was achieved with 1,2-dicarboxylic acid derivatives (Ki = 0.059-0.09 µM). nih.govresearchgate.netricest.ac.ir

For AMPA receptor antagonism, the simultaneous presence of a 1,2-dicarboxylic acid moiety and specific substitutions on the benzo portion of the pyrazolo[1,5-c]quinazoline system is important for achieving selective antagonists. nih.gov Further SAR studies on 1,9-disubstituted-8-chloro-pyrazolo[1,5-c]quinazoline-2-carboxylates revealed that these compounds generally bind to the AMPA receptor with good affinity and selectivity. nih.gov Additionally, introducing a 2-carboxybenzoylamino substituent at position-9 was found to be a key modification for developing selective KA receptor antagonists. nih.gov

Table 2: SAR of Pyrazolo[1,5-c]quinazoline Derivatives at Excitatory Amino Acid Receptors

Compound Series Position 1 Substituent Position 2 Substituent Benzo Ring Substituent Target Receptor Key Finding Reference(s)
5,6-Dihydropyrazolo[1,5-c]quinazolines Lipophilic (Cl, Br, CH₃) Carboxylate Unsubstituted Gly/NMDA Shifts selectivity to NMDA nih.govricest.ac.ir
5,6-Dihydropyrazolo[1,5-c]quinazolines Carboxylate Carboxylate Unsubstituted Gly/NMDA Highest affinity for NMDA (Ki up to 0.059 µM) nih.govresearchgate.netricest.ac.ir
Pyrazolo[1,5-c]quinazolines Carboxylate Carboxylate 8-Chloro AMPA Important for selective AMPA antagonism nih.gov

Kinase Binding Site Interactions (e.g., CDK, EGFR)

The quinazoline core is a well-established scaffold in the design of kinase inhibitors, particularly for Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR). The fusion of a pyrazole ring to create the pyrazolo[1,5-c]quinazolinone framework has been explored as a template for novel anticancer agents targeting these kinases. mdpi.comnih.gov

Studies on a series of pyrazolo-[1,5-c]quinazolinone derivatives identified compounds with significant in vitro antiproliferative activity against non-small cell lung cancer cells (A549). mdpi.comnih.gov Molecular modeling and biological assays suggested that these compounds may exert their antitumor effects by targeting CDKs. mdpi.comnih.gov Specifically, certain derivatives showed inhibitory activity against CDK9/2. mdpi.comnih.gov The SAR for this series indicated that the pyrazolo-[1,5-c]quinazolinone framework is a promising starting point for the development of new CDK inhibitors. mdpi.com

Regarding EGFR, the broader quinazoline class has been extensively developed. SAR studies show that substitutions at the 6- and 7-positions of the quinazoline core with electron-donating groups can increase activity. mdpi.com Molecular docking of related quinazolinone hydrazide derivatives into the ATP binding site of EGFR revealed key interactions with amino acid residues such as VAL702, ASP831, LYS721, and MET769 through hydrogen bonds. researchgate.net While direct SAR for the this compound on EGFR is less detailed in the provided context, the principles from related quinazoline inhibitors are highly relevant. The aniline (B41778) moiety at C4 of the quinazoline ring is a common feature, and its substitution pattern is critical for activity and selectivity against different EGFR mutants. mdpi.comnih.gov

Table 3: SAR of Pyrazolo[1,5-c]quinazolinone Derivatives as Kinase Inhibitors

Compound Series R1 Substituent R2 Substituent Kinase Target Activity/Finding Reference(s)
Pyrazolo-[1,5-c]quinazolinones Varied aryl/alkyl Varied aryl/alkyl CDK9/2 Compounds 4t and 4n showed inhibitory activity. mdpi.comnih.gov
Pyrazolo-[1,5-c]quinazolinones Varied aryl/alkyl Varied aryl/alkyl General (Anticancer) Compounds 4i, 4m, 4n showed IC50 values of 17.0, 14.2, and 18.1 μM against A549 cells. mdpi.comnih.gov

Topoisomerase I Interaction Motifs

The pyrazolo[1,5-c]quinazoline scaffold has been identified as a promising chemotype for the development of non-camptothecin inhibitors of Topoisomerase I (TopoI). An e-pharmacophore drug design approach successfully filtered pyrazolo[1,5-c]quinazolines as potential 'interfacial' inhibitors of TopoI. elsevierpure.com Subsequent studies confirmed that certain derivatives are potent, non-intercalating inhibitors of TopoI and exhibit cancer cell-specific cytotoxicity. elsevierpure.com

In a related but distinct series, phenylpyrazolo[1,5-a]quinazolin-5(4H)-one was investigated as a scaffold to mimic known indenoisoquinoline TopoI poisons. nih.gov SAR from this series highlighted two critical structural requirements to achieve TopoI inhibitory activity:

A suitably substituted 3-phenyl ring.

A protonable dialkylaminoalkylamino side chain at the 5-position. nih.gov

These findings underscore the importance of specific substituent placements to achieve the desired interaction with the TopoI-DNA cleavage complex. The pyrazoloquinazoline nucleus serves as a suitable scaffold for positioning these key interacting groups. nih.gov Further studies on dihydropyrazolo[1,5-c]quinazolines showed that an electron-releasing substituent at the 2-position increased inhibitory activity against the related enzyme, topoisomerase II. nih.gov

Table 4: SAR of Pyrazoloquinazoline Derivatives as Topoisomerase I Inhibitors

Scaffold Key Substituent 1 Key Substituent 2 Mechanism Finding Reference(s)
Pyrazolo[1,5-c]quinazoline - - Non-intercalating, interfacial inhibitor Potent and cancer cell-specific cytotoxicity. elsevierpure.com

Structure-Activity Relationship Models and Design Principles

The collective SAR studies on pyrazolo[1,5-c]quinazoline and related scaffolds have led to the formulation of several design principles and pharmacophore models for various biological targets.

For Benzodiazepine Receptor Ligands: The core tricyclic structure is the primary determinant for recognition. While a hydrogen bond acceptor at position N-1 is not mandatory, its presence can enhance potency. acs.orgnih.gov Steric bulk is not well-tolerated at all positions, as seen with the 8-position on the pyrazolo[1,5-a]quinazoline core, indicating a defined binding pocket. mdpi.com QSAR models suggest that interactions with receptor amino acids occur via electrostatic or charge transfer processes. researchgate.net

For Excitatory Amino Acid Receptor Ligands: A key design principle is the manipulation of substituents at C-1 and C-2 to control affinity and selectivity. An anionic carboxylate group at C-2 is a common feature for affinity, while the nature of the C-1 substituent (lipophilic vs. anionic) acts as a selectivity switch between NMDA and AMPA/Kainate receptors. nih.gov This allows for the rational design of subtype-selective antagonists.

For Kinase Inhibitors: The pyrazolo-[1,5-c]quinazolinone framework serves as a rigid scaffold that can be decorated with various substituents to target the ATP-binding site of kinases like CDKs and EGFR. mdpi.comnih.gov The design principles follow those of other quinazoline-based inhibitors, where specific substitutions on the fused benzene (B151609) ring (positions 6 and 7) and a group mimicking the aniline moiety are crucial for potent inhibition. mdpi.comresearchgate.net

For Topoisomerase I Inhibitors: The design strategy involves using the pyrazoloquinazoline core to mimic the A, B, and C rings of known indenoisoquinoline inhibitors. nih.gov A critical design principle is the attachment of a phenyl group to the pyrazole portion to mimic the D ring of the template, along with the installation of a protonable side chain at position 5 to interact with the enzyme/DNA complex. nih.gov This bioisosteric replacement approach has proven effective in discovering novel, non-camptothecin based inhibitors.

Computational and Theoretical Investigations of Pyrazolo 1,5 C Quinazolines

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This method is crucial for understanding the binding thermodynamics and the nature of the interactions that stabilize the ligand-receptor complex.

Molecular docking studies have successfully elucidated the binding modes of pyrazolo[1,5-c]quinazoline (B1257617) derivatives with various biological targets, revealing diverse mechanisms of action.

For instance, investigations into the interaction between 2-phenylpyrazolo[1,5-c]quinazoline (PQ) and DNA have shown that the compound preferentially engages in groove binding. nih.gov Spectroscopic analysis suggests that the primary force driving this interaction is hydrophobic, and the binding occurs mainly within the minor groove of the DNA, with a preference for adenine (B156593) and thymine (B56734) base pairs. nih.gov

Derivatives of the closely related pyrazolo[1,5-c]quinazolinone scaffold have been identified as potential inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. mdpi.comnih.gov Docking simulations have shown that these compounds can situate themselves within the narrow ATP-binding cleft of kinases like CDK2. mdpi.com This strategic positioning allows them to interfere with the kinase's normal function, potentially leading to antitumor effects. mdpi.comnih.gov

Furthermore, the pyrazolo[1,5-c]quinazoline framework has been explored for its potential as Topoisomerase I (TopoI) inhibitors. nih.gov An e-pharmacophore approach helped identify these compounds as 'interfacial' inhibitors, suggesting they stabilize the TopoI-DNA cleavage complex. nih.gov Some derivatives have also been investigated as antagonists for the human A3 adenosine (B11128) receptor (hA3 AR), highlighting the scaffold's versatility in targeting different receptor types. nih.gov

Table 1: Summary of Binding Modes for Pyrazolo[1,5-c]quinazoline Derivatives
Derivative ClassBiological TargetPredicted Binding ModePrimary Interaction Forces
2-Phenylpyrazolo[1,5-c]quinazolineDNAMinor groove bindingHydrophobic interactions
Pyrazolo[1,5-c]quinazolinonesCyclin-Dependent Kinase 2 (CDK2)Binding within the ATP-binding siteHydrogen bonding
Pyrazolo[1,5-c]quinazolinesTopoisomerase I (TopoI)Interfacial inhibition (stabilizing TopoI-DNA complex)Not specified
5-Oxo-pyrazolo[1,5-c]quinazolinesHuman A3 Adenosine Receptor (hA3 AR)Antagonistic bindingNot specified

A key outcome of molecular docking is the identification of specific amino acid residues within the binding pocket that are critical for ligand recognition and affinity. For pyrazolo[1,5-c]quinazolinone derivatives targeting CDK2, docking models predict the formation of two crucial hydrogen bonds between the compound's core structure and the backbone of Leu83 in the ATP-binding site. mdpi.com This interaction is vital for anchoring the inhibitor in the active site.

While detailed residue interactions for 2-Phenylpyrazolo[1,5-C]quinazolin-5-amine with specific proteins are not extensively documented, studies on analogous structures provide valuable insights. For example, in a related phenylpyrazolo[1,5-a]quinazoline compound targeting Topoisomerase I, a terminal dimethylamino moiety was predicted to form a tight salt bridge with the carboxylate group of residue D533. nih.gov Similarly, for quinazoline-based inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), Met769 has been identified as a key residue, forming hydrogen bonds with the inhibitors. semanticscholar.org

Table 2: Predicted Key Amino Acid Interactions for Pyrazoloquinazoline Scaffolds
ScaffoldTarget ProteinKey Amino Acid Residue(s)Type of Interaction
Pyrazolo[1,5-c]quinazolinoneCDK2Leu83Hydrogen Bonds
Phenylpyrazolo[1,5-a]quinazolin-5(4H)-oneTopoisomerase ID533Salt Bridge
Quinazoline-2,4,6-triamineEGFR-TKMet769Hydrogen Bonds

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For ligand-receptor complexes, MD simulations provide a dynamic view of the binding, assessing the stability of the docked pose and revealing conformational changes in both the ligand and the target protein upon binding. semanticscholar.orgsamipubco.com These simulations can confirm whether the interactions predicted by static docking models are maintained over a period, thus adding a layer of validation to the proposed binding mode. samipubco.com For instance, MD studies on related quinazoline (B50416) inhibitors targeting EGFR-TK have been used to confirm the stability of the complex and the persistence of key hydrogen bonds with residues like Met769 throughout the simulation. semanticscholar.org

Free Binding Energy Calculations (e.g., MM/GBSA)

To quantify the affinity of a ligand for its target, computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed. samipubco.comnih.gov This end-point method calculates the binding free energy by combining molecular mechanics energy, solvation free energy (with polar and non-polar components), and conformational entropy terms. nih.govrsc.org The MM/GBSA approach has been used to demonstrate that for certain ligand-protein complexes, the net free binding energies are primarily driven by van der Waals interactions. samipubco.com For the interaction of 2-phenylpyrazolo[1,5-c]quinazoline with DNA, thermodynamic parameters were estimated, indicating a static quenching process driven by hydrophobic forces. nih.gov These calculations are essential for ranking potential drug candidates and refining their structures to improve binding affinity. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful tool in ligand-based drug design. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. This model then serves as a 3D query to screen virtual libraries for new compounds with the desired activity.

An e-pharmacophore drug design approach was successfully used to screen various pyrazoloquinazoline motifs, which led to the identification of the pyrazolo[1,5-c]quinazoline scaffold as a promising candidate for developing non-camptothecin Topoisomerase I inhibitors. nih.govresearchgate.net Similarly, pharmacophore mapping has been used to predict potential targets for related pyrazolo[1,5-a]quinazolines, suggesting they could act as ligands for mitogen-activated protein kinases (MAPKs). nih.gov This demonstrates the utility of pharmacophore models in both identifying new scaffolds and predicting potential biological activities.

In Silico Target Prediction and Validation

Advances in computational biology and deep-learning algorithms have enabled the in silico prediction of potential biological targets for small molecules. mdpi.com These predictions are invaluable for understanding a compound's mechanism of action and identifying opportunities for drug repurposing.

A notable example involves a pyrazolo-[1,5-c]quinazolinone derivative, compound 4t. Using the ProfKin web server, which is based on a kinase-ligand database, researchers predicted a range of probable kinase targets, including CDK2, JAK, and MAPK. mdpi.com To validate this in silico hypothesis, subsequent in vitro enzyme activity assays were performed. The results confirmed that the compound indeed exhibited inhibitory activity against CDK9 and CDK2, validating the computational prediction and establishing the pyrazolo-[1,5-c]quinazolinone framework as a promising starting point for the development of new CDK inhibitors. mdpi.comnih.gov This integrated approach of in silico prediction followed by experimental validation is a highly efficient strategy in modern drug discovery. mdpi.com

Quantum Chemical Calculations in Pyrazolo[1,5-c]quinazoline Systems

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. While specific DFT studies on this compound are not extensively available in the public domain, the methodologies applied to structurally related quinazoline derivatives provide a framework for understanding its potential characteristics.

Theoretical investigations on similar heterocyclic systems often employ DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to optimize molecular geometry and calculate various electronic parameters. mdpi.com Key aspects of such analyses include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO provides insights into the molecule's electronic excitation properties and its propensity to undergo chemical reactions. For related quinazoline derivatives, the HOMO and LUMO distributions are analyzed to understand intramolecular charge transfer processes.

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. These maps illustrate the electrostatic potential on the electron density surface, with different colors representing varying potential values. Such analyses help in understanding intermolecular interactions, which is vital for predicting how a molecule might interact with biological targets.

In studies of related fused heterocyclic systems, like pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-ones, in silico methods have highlighted the significance of electronegativity and resonance effects in their interactions. rsc.orgnih.gov For quinazolinone derivatives, DFT calculations have been used to confirm their structural integrity and analyze their reactivity profiles. mdpi.com Although direct data for this compound is scarce, these examples underscore the utility of quantum chemical calculations in characterizing the fundamental properties of the pyrazolo[1,5-c]quinazoline framework.

In Silico Toxicity Risk Assessment for Derivative Evaluation

In silico toxicity assessment is a critical step in the early stages of drug discovery and chemical safety evaluation, allowing for the prediction of potential adverse effects without the need for extensive experimental testing. Web-based platforms like ProTox-II are frequently utilized for this purpose, offering predictions on various toxicological endpoints based on a chemical's structure. asmepress.comnih.govasmepress.com

While a specific toxicity profile for this compound is not documented, studies on a series of pyrazolo-[1,5-c]quinazolinone derivatives provide valuable insights into the potential toxicological risks associated with this scaffold. mdpi.comnih.gov These assessments typically include the prediction of acute oral toxicity, often expressed as the median lethal dose (LD50), and a corresponding toxicity classification.

For a range of pyrazolo-[1,5-c]quinazolinone derivatives, in silico analysis using the ProTox-II webserver has predicted LD50 values to be in the range of 564–1140 mg/kg. mdpi.com This places these compounds in a medium toxicity class, suggesting moderate toxicity upon oral consumption. mdpi.com The ProTox-II platform also allows for the prediction of other toxicity endpoints, such as hepatotoxicity, carcinogenicity, mutagenicity, and immunotoxicity, by comparing the query molecule to a database of known toxic compounds. asmepress.comnih.govresearchgate.netjapsonline.com

The following table summarizes the predicted acute oral toxicity for a selection of pyrazolo-[1,5-c]quinazolinone derivatives based on published in silico studies.

Compound ID Predicted LD50 (mg/kg) Toxicity Class
Derivative 1 564 4
Derivative 2 780 4
Derivative 3 1000 4
Derivative 4 1140 4

Data is based on studies of pyrazolo-[1,5-c]quinazolinone derivatives and serves as an estimation for the general scaffold.

It is important to note that these in silico predictions are for structurally related compounds and provide a preliminary risk assessment. The substitution of the oxo group at the 5-position with an amine group in this compound may influence its toxicity profile. However, the data from related quinazolinones suggest that compounds based on the pyrazolo[1,5-c]quinazoline core are likely to exhibit moderate acute oral toxicity. Further experimental validation would be necessary to confirm the precise toxicological profile of this compound.

Future Perspectives and Research Directions for 2 Phenylpyrazolo 1,5 C Quinazolin 5 Amine Research

Development of Novel and Greener Synthetic Routes for Amine Derivatives

While various synthetic methods for pyrazolo[1,5-c]quinazolines exist, many rely on traditional techniques that may involve harsh conditions, metal catalysts, or low atom economy. mdpi.com Future research must prioritize the development of more efficient and environmentally friendly synthetic strategies.

Recent advancements have focused on metal-free methodologies, such as [3 + 2] dipolar cycloaddition and regioselective ring expansion processes, to construct the pyrazolo-[1,5-c]quinazolinone framework. nih.govmdpi.com These approaches offer significant advantages, including high yields, operational simplicity, and scalability. mdpi.com Another innovative strategy involves a copper-catalyzed domino reaction of o-alkenyl aromatic isocyanides with diazo compounds, enabling the formation of two rings and three new bonds in a single step. rsc.org

Future efforts should adapt these modern, greener principles specifically for the synthesis of 5-amino derivatives. This includes exploring one-pot reactions and microwave-assisted synthesis, which have proven effective for related heterocyclic systems like pyrazolo[1,5-a]pyrimidines. rsc.org The goal is to create diverse libraries of 2-phenylpyrazolo[1,5-c]quinazolin-5-amine analogues through sustainable methods that minimize waste and maximize efficiency.

Table 1: Comparison of Synthetic Strategies for Pyrazolo[1,5-c]quinazoline (B1257617) Scaffolds

Synthetic Strategy Key Features Advantages Future Direction for 5-Amine Derivatives
Traditional Cyclocondensation Multi-step reactions, often requiring metal catalysts. Well-established and versatile. Optimization to reduce steps and eliminate heavy metals.
Domino Copper-Catalysis Reaction of o-alkenyl aromatic isocyanides and diazo compounds. rsc.org Forms multiple bonds and rings in one step. rsc.org Adapting conditions for direct incorporation of the 5-amine group or a precursor.
[3+2] Dipolar Cycloaddition Metal-free process involving cycloaddition and ring expansion. mdpi.com High atom economy, environmentally friendly, high yields. mdpi.com Modifying starting materials to yield the 5-amine instead of the 5-oxo analogue.

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. rsc.org | Reduced reaction times, improved yields, cleaner reactions. | Application to the final amination step or the core scaffold construction. |

Exploration of Untapped Biological Targets for Pyrazolo[1,5-c]quinazolines

The pyrazolo[1,5-c]quinazoline core has been successfully exploited to target several key proteins implicated in human diseases. Notably, derivatives have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDK9/2), Topoisomerase I (Top1), and as antagonists for adenosine (B11128) receptors (A₃). nih.govnih.govnih.govnih.gov These findings underscore the therapeutic potential of this scaffold, particularly in oncology. doi.org

However, the full biological potential of the this compound framework remains largely untapped. The structural similarity of this scaffold to other kinase inhibitors and biologically active heterocycles suggests it may interact with a much broader range of targets. biolmolchem.comnih.gov Future research should involve comprehensive screening of this compound and its derivatives against diverse panels of biological targets.

Promising areas for exploration include:

Other Kinase Families: Beyond CDKs, screening against other cancer-relevant kinases such as Tropomyosin receptor kinases (TRKA), mitogen-activated protein kinases (MAPKs), and Bruton's tyrosine kinase (BTK) could reveal new anticancer applications. mdpi.comnih.gov

Neurodegenerative Targets: Given that related quinazolinone-pyrazole hybrids have shown potential in neurodegenerative disorders, exploring targets like Glycogen Synthase Kinase 3 (GSK-3) or Leucine-Rich Repeat Kinase 2 (LRRK2) is warranted. nih.gov

Inflammatory Pathways: The anti-inflammatory potential of related scaffolds suggests that targets within the NF-κB signaling pathway or various cyclooxygenases (COX) could be relevant. mdpi.com

Infectious Disease Targets: The broad biological activity of quinazolines includes antimicrobial effects, opening avenues to screen for inhibitors of essential bacterial or viral enzymes. nih.gov

Table 2: Known and Potential Biological Targets for the Pyrazolo[1,5-c]quinazoline Scaffold

Target Class Specific Target(s) Therapeutic Area Status
Kinases CDK9, CDK2. nih.govmdpi.com Cancer Investigated
TRKA, MAPKs (ERK2, p38α, JNK3). mdpi.comnih.gov Cancer, Inflammation Potential
Topoisomerases Topoisomerase I. nih.govnih.gov Cancer Investigated
GPCRs Adenosine A₃ Receptor. nih.gov Inflammation, Cancer Investigated
Other Enzymes Histone Deacetylase (HDAC). doi.org Cancer Potential

| Neuro-related | Gly/NMDA and AMPA Receptors. biolmolchem.com | Neurodegeneration | Potential |

Advanced SAR Studies and Mechanistic Elucidation for this compound

Systematic Structure-Activity Relationship (SAR) studies are crucial for optimizing the this compound scaffold into a clinical candidate. While initial studies on related structures have provided some insights, a more detailed and focused exploration is necessary. nih.gov

Future SAR campaigns should systematically investigate the following structural modifications:

Substitution on the 2-Phenyl Ring: Exploring a wide range of substituents (e.g., electron-donating, electron-withdrawing, hydrogen-bond donors/acceptors) at the ortho, meta, and para positions to probe the binding pocket of target proteins.

Modification of the 5-Amine Group: Investigating the impact of primary, secondary, and tertiary amines, as well as the introduction of various alkyl and aryl substituents, to modulate potency, selectivity, and physicochemical properties.

Substitution on the Quinazoline (B50416) Ring: Placing different functional groups on the quinazoline portion of the molecule could influence target binding and drug-like properties. nih.gov

In parallel with SAR studies, detailed mechanistic elucidation is required. For promising compounds, it is essential to move beyond simple affinity or inhibition assays. Future research should employ techniques such as X-ray crystallography to determine the binding mode of these ligands within their target proteins. Furthermore, cell-based assays should be used to confirm the mechanism of action, for instance, by verifying the induction of apoptosis or cell cycle arrest for anticancer candidates. mdpi.comresearchgate.net

Integration of Advanced Computational Drug Design Strategies

In silico methods are indispensable tools for accelerating drug discovery and reducing costs. The integration of computational strategies will be vital for the efficient development of novel drugs based on the this compound framework. nih.gov

Future research should leverage a variety of computational approaches:

Molecular Docking: To predict the binding poses of novel analogues within the active sites of known and potential biological targets, helping to rationalize SAR data and guide the design of more potent compounds. mdpi.comnih.gov

Pharmacophore Mapping and 3D-QSAR: To identify the key structural features required for biological activity, which can then be used to design new molecules with improved properties and to virtually screen large compound databases for new hits. mdpi.com

Virtual Screening: To screen vast virtual libraries of compounds against the three-dimensional structures of potential targets, allowing for the rapid identification of novel derivatives with a high probability of being active. mdpi.com

ADME/Tox Prediction: To computationally estimate the absorption, distribution, metabolism, excretion, and toxicity profiles of designed compounds early in the discovery process, helping to prioritize candidates with better drug-like properties. mdpi.com

By combining these computational methods with synthetic chemistry and biological testing, researchers can adopt a more rational and efficient approach to drug design.

Development of Potent and Selective Lead Compounds based on the this compound Framework

The ultimate goal of future research is to translate the therapeutic potential of the this compound scaffold into potent, selective, and safe lead compounds for clinical development. This requires a multidisciplinary approach that integrates all the perspectives mentioned previously.

The development process should focus on:

Potency Enhancement: Iteratively optimizing the structure through SAR and computational modeling to achieve high potency, ideally with IC₅₀ or Kᵢ values in the low nanomolar range.

Selectivity Profiling: Ensuring that lead compounds are highly selective for their intended target over other related proteins (e.g., selectivity for one kinase isoform over others) to minimize off-target effects.

Optimization of Physicochemical Properties: Fine-tuning the molecule to achieve a balance of properties suitable for further development, including aqueous solubility, metabolic stability, and cell permeability.

In Vivo Efficacy: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy and establish a preliminary therapeutic window.

By systematically applying these principles, the this compound framework can serve as a valuable starting point for the discovery of next-generation therapeutics for cancer and other diseases. mdpi.comnih.gov

Table 3: Framework for Future Lead Compound Development

Stage Objective Key Methodologies Desired Outcome
Hit-to-Lead Improve potency and initial drug-like properties. SAR studies, computational modeling, initial ADME screening. Lead compounds with nanomolar potency and favorable early ADME profiles.
Lead Optimization Enhance selectivity, metabolic stability, and in vivo properties. Extensive SAR, selectivity profiling, pharmacokinetic studies. Optimized candidates with high potency, selectivity, and good oral bioavailability.

| Preclinical | Demonstrate in vivo efficacy and safety. | Animal models of disease, toxicology studies. | A preclinical candidate ready for Investigational New Drug (IND) enabling studies. |

Q & A

Q. What are the common synthetic routes for 2-phenylpyrazolo[1,5-c]quinazolin-5-amine and its derivatives?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, pyrazole intermediates are first generated using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) to form the quinazoline core . Aryl aldehydes (e.g., 4-methoxybenzaldehyde) and amines are condensed under solvent-free conditions to introduce substituents. Microwave-assisted methods using recyclable catalysts (e.g., Cu-MOF-74) can improve reaction efficiency for C(sp²)-N coupling . Key intermediates, such as 5-chloro-triazolopyridines, are often prepared via sequential cyclization, formylation, and acylation .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer : Characterization relies on multimodal spectroscopy:
  • ¹H/¹³C NMR : Distinct signals for the pyrazole (δ 6.8–7.5 ppm) and quinazoline (δ 8.1–8.9 ppm) protons, with coupling constants confirming aromaticity .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 311 [M⁺] for derivatives) confirm molecular weight .
  • IR Spectroscopy : Absorption bands at ~1650 cm⁻¹ (C=N stretch) and ~3350 cm⁻¹ (N-H stretch) verify functional groups .

Q. What preliminary bioactivity assays are recommended for this compound?

  • Methodological Answer : Initial screening should include:
  • Anticancer Activity : MTT assays using human cancer cell lines (e.g., HCT-116, MCF-7) at 10–100 µM concentrations, with IC₅₀ calculations .
  • Antimicrobial Testing : Disk diffusion assays against E. coli and S. aureus at 50–200 µg/mL .
  • Enzyme Inhibition : Carbonic anhydrase (hCA I/II) inhibition assays using esterase activity measurements .

Advanced Research Questions

Q. How do substituent modifications influence the adenosine receptor (AR) antagonism of this compound?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:
  • A2AAR Selectivity : Adding a 4-methoxyphenylpropyl group at position 7 enhances A2A affinity (e.g., SCH442416, Kᵢ < 10 nM) .
  • Fluorescent Probes : Conjugation with Alexa Fluor 488 via amide coupling enables live-cell receptor imaging (λₑₓ = 488 nm) .
  • Bitopic Ligands : Hybrid derivatives (e.g., XAC630) with extended linkers (e.g., β-Ala-valeryl) improve allosteric modulation .

Q. What mechanistic insights explain its antitubulin activity?

  • Methodological Answer : Derivatives like combretastatin analogues inhibit tubulin polymerization by binding to the colchicine site. Key steps:
  • In Vivo Assays : Sea urchin embryo models to observe mitotic arrest .
  • Molecular Docking : Glide/SP protocols (Schrödinger Suite) with tubulin PDB 1SA0, focusing on π-π interactions with Phe residues .
  • Kinetic Analysis : Stopped-flow fluorometry to measure polymerization rates (IC₅₀ values correlate with substituent hydrophobicity) .

Q. How can computational models optimize its pharmacokinetic properties?

  • Methodological Answer : Use in silico tools to predict:
  • ADMET : SwissADME for bioavailability (e.g., logP < 5) and P-glycoprotein substrate likelihood .
  • Metabolic Stability : CYP3A4/2D6 inhibition assays via liver microsomes, with LC-MS metabolite profiling .
  • Solubility Enhancement : Co-crystallization studies (e.g., methanol recrystallization) to improve aqueous solubility .

Notes on Data Contradictions

  • Synthetic Yields : Cyclization methods in report 65–74% yields, while microwave-assisted routes achieve >85%. Variations arise from catalyst choice and reaction time.
  • Bioactivity Variability : Anticancer IC₅₀ values differ between cell lines (e.g., 12 µM in HCT-116 vs. 45 µM in HEK293), likely due to differential receptor expression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.